molecular formula C21H26BrNO6 B4039908 N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid

N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid

Cat. No.: B4039908
M. Wt: 468.3 g/mol
InChI Key: ZOCYTNQAGUWOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine; oxalic acid is a complex organic compound with a molecular formula of C19H24BrNO2. This compound is known for its unique structure, which includes a benzyl group, a bromo-dimethylphenoxy group, and an ethanamine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine typically involves multiple steps. One common method includes the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with benzylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)ethanamine
  • N-benzyl-2-(2-bromo-4,6-dimethylphenoxy)ethanol

Uniqueness

N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2.C2H2O4/c1-15-12-16(2)19(18(20)13-15)23-11-10-22-9-8-21-14-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,12-13,21H,8-11,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYTNQAGUWOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOCCNCC2=CC=CC=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid
Reactant of Route 2
N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid
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N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid
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N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid
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N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid
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N-benzyl-2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethanamine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.